1-Benzylpiperidine-4-one tosyl hydrazone
Description
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-16-7-9-19(10-8-16)25(23,24)21-20-18-11-13-22(14-12-18)15-17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3 |
InChI Key |
SVVGSQKKHVNDOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Benzyl-4-piperidone (Parent Compound)
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight : 189.25 g/mol
- Key Differences : Lacks the tosyl hydrazone group, retaining the ketone functionality.
- Reactivity: The ketone is less nucleophilic but serves as a precursor for hydrazone derivatives.
1-Benzyl-4-piperidinecarboxaldehyde
- Molecular Formula: C₁₃H₁₇NO
- Molecular Weight : 203.29 g/mol
- Key Differences : Substitutes the ketone with an aldehyde group.
- Reactivity: The aldehyde group enables nucleophilic additions (e.g., formation of imines or hydrazones) but lacks the tosyl group’s stabilizing effects. It is less effective in Mitsunobu reactions compared to the tosyl hydrazone .
Benzyl 4-Hydroxy-1-piperidinecarboxylate
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- Key Differences : Contains a hydroxyl group and a benzyloxycarbonyl (Cbz) protecting group.
- Reactivity: The hydroxyl group participates in hydrogen bonding and esterification, while the Cbz group offers orthogonal protection strategies.
4-Hydroxypiperidine Derivatives
- Examples : 4-Hydroxypiperidine, 4-hydroxypiperidine hydrochloride.
- Key Differences : Lack benzyl and tosyl hydrazone groups.
- Reactivity: The hydroxyl group enables hydrogen bonding and acid-base reactions. These derivatives are often used as building blocks for pharmaceuticals but lack the Mitsunobu reactivity of the tosyl hydrazone .
Benzoxazinone Derivatives
- Examples : 1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride (CAS 162045-31-0).
- Structural Similarity Score : 0.72 (compared to 1-benzylpiperidine-4-one tosyl hydrazone).
- Key Differences: Incorporate a benzoxazinone ring system fused to piperidine.
- Applications : Primarily used in medicinal chemistry for kinase inhibition, differing from the tosyl hydrazone’s synthetic utility .
Research Findings and Performance Metrics
- Mitsunobu Reaction Efficiency: Tosyl hydrazones exhibit >90% yield in coupling reactions with primary/secondary alcohols under DBAD/PPh₃ or DEAD/PPh₃ conditions, outperforming aldehyde or ketone precursors .
- Thermal Stability : The tosyl hydrazone group enhances thermal stability compared to unprotected hydrazones, enabling storage at room temperature without decomposition .
- Solubility : this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike 4-hydroxypiperidine derivatives, which are water-soluble .
Preparation Methods
Nucleophilic Substitution of 4-Piperidone
The most common route to 1-benzylpiperidine-4-one involves reacting 4-piperidone hydrochloride with benzyl halides in the presence of a base. For example:
-
Procedure : 4-Piperidone hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF are stirred for 30 minutes at room temperature. Benzyl bromide (2 mL, 16.82 mmol) is added dropwise, followed by heating at 65°C for 14 hours. The product is extracted with ethyl acetate and crystallized using 2% methanol in chloroform, yielding 89.28% pure 1-benzylpiperidine-4-one.
-
Challenges : High-cost reagents and sensitivity to moisture necessitate stringent anhydrous conditions.
One-Pot Methods via Aza-Michael Addition
Recent advances employ benzylamine and acrylates in a one-pot sequence:
-
Steps : Benzylamine and acrylate (molar ratio 1:2.6–5) are heated at 50–60°C for 9–24 hours. Excess acrylate minimizes monoester byproducts, enhancing purity. Subsequent distillation recovers unreacted reagents, and organic bases (e.g., sodium methoxide) facilitate cyclization at 50–85°C, achieving >90% yield.
-
Advantages : Scalable for industrial production with simplified purification.
Tosyl Hydrazone Formation
Direct Condensation with p-Toluenesulfonylhydrazide
The ketone reacts with p-toluenesulfonylhydrazide in alcoholic media under reflux:
Acid-Catalyzed Hydrazonation
Hydrochloric acid or sulfuric acid accelerates the reaction in polar aprotic solvents:
-
Example : A mixture of 1-benzylpiperidine-4-one (5 mmol), p-toluenesulfonylhydrazide (6 mmol), and 0.1 M HCl in THF is stirred at room temperature for 12 hours. The product precipitates upon neutralization with NaHCO₃, yielding 85% pure hydrazone.
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.
Industrial-Scale Methodologies
Continuous Flow Synthesis
Emerging approaches utilize flow reactors to improve efficiency:
Solvent-Free Mechanochemical Synthesis
Ball milling 1-benzylpiperidine-4-one and p-toluenesulfonylhydrazide for 2 hours at 25°C produces the hydrazone in 88% yield, eliminating solvent waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows retention times of 8.2 minutes for the hydrazone, with UV detection at 254 nm.
Challenges and Mitigation Strategies
Byproduct Formation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
